molecular formula C21H19NO B291252 N-(4-ETHYLPHENYL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE

N-(4-ETHYLPHENYL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE

Cat. No.: B291252
M. Wt: 301.4 g/mol
InChI Key: KPTQTKRNMOHYRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethylphenyl)[1,1’-biphenyl]-4-carboxamide is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of an amide group attached to a biphenyl structure, with an ethyl group substituent on one of the phenyl rings. The molecular formula of this compound is C21H19NO, and it has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)[1,1’-biphenyl]-4-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of N-(4-ethylphenyl)[1,1’-biphenyl]-4-carboxamide may involve large-scale Suzuki-Miyaura coupling reactions followed by amidation. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines

    Substitution: Halogenated biphenyls, nitro biphenyls

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-ethylphenyl)[1,1’-biphenyl]-4-carboxamide is unique due to the presence of both the ethyl group and the amide functionality, which can influence its chemical reactivity and biological activity. This combination of structural features makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C21H19NO

Molecular Weight

301.4 g/mol

IUPAC Name

N-(4-ethylphenyl)-4-phenylbenzamide

InChI

InChI=1S/C21H19NO/c1-2-16-8-14-20(15-9-16)22-21(23)19-12-10-18(11-13-19)17-6-4-3-5-7-17/h3-15H,2H2,1H3,(H,22,23)

InChI Key

KPTQTKRNMOHYRS-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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